Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Overview
Description
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is an organic compound that features a cyclohexane ring attached to a carboxylic acid group and a p-chlorophenoxy group
Biochemical Analysis
Biochemical Properties
The role of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with p-chlorophenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a dehydrating agent to facilitate the formation of the ester bond between the carboxylic acid and the phenol.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The p-chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the p-chlorophenoxy group, making it less versatile in certain reactions.
p-Chlorophenoxyacetic acid: Contains a similar phenoxy group but differs in the aliphatic chain structure.
Uniqueness
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is unique due to the presence of both the cyclohexane ring and the p-chlorophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQXJWMGDYGCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169770 | |
Record name | Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-88-6 | |
Record name | Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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